![molecular formula C6H11N3S B3022886 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 62347-23-3](/img/structure/B3022886.png)
5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with modifications on the thiadiazole ring have been synthesized and analyzed for various properties and potential applications.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides under acidic or oxidative conditions. For instance, the synthesis of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines bearing acyclic amine at the C-2 position has been reported, indicating the versatility of the thiadiazole core in accommodating various substituents . Additionally, the use of click chemistry has been employed to synthesize a series of triazole derivatives of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined using NMR and X-ray diffraction, revealing the existence of the compound in the egzo-amino tautomeric form in the solid state . Similarly, the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine showed that the molecule is non-planar and forms infinite chains in the crystal .
Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazole derivatives can be influenced by the nature of the substituents attached to the thiadiazole ring. The presence of different functional groups can lead to various chemical reactions, such as the formation of cocrystals or salts with carboxylic acids, as seen in the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrid derivatives provided insights into the nature of noncovalent interactions, which are crucial for the stability of the crystal structures . Additionally, spectroscopic studies and molecular docking have been used to explore the electronic properties and potential biological interactions of these compounds .
Mechanism of Action
The mode of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes. The specific effects depend on the nature of the target and the type of interaction .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .
The action environment, including factors like pH, temperature, and the presence of other substances, can also influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
5-methyl-N-propan-2-yl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-4(2)7-6-9-8-5(3)10-6/h4H,1-3H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRUOAZKZFJJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337782 | |
Record name | 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
62347-23-3 | |
Record name | 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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